Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate
Description
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate is a sulfonamide-containing ethyl ester derivative characterized by a highly substituted aniline core. Key structural features include:
- Aniline ring: Substituted with 2,4-dichloro groups and a 5-benzyloxy moiety.
- Sulfonyl group: Attached to the aniline nitrogen, bearing a 4-methoxyphenyl substituent.
- Acetate ester: Ethyl ester at the acetamide position.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO6S/c1-3-32-24(28)15-27(34(29,30)19-11-9-18(31-2)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISLTVGNVVUMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable chlorinating agent to form benzyloxy chloride.
Introduction of the dichloro groups: The benzyloxy intermediate is then reacted with a chlorinating agent such as thionyl chloride to introduce the dichloro groups.
Sulfonylation: The dichloro intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonylated product.
Formation of the final product: The sulfonylated intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or dichloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes critical structural differences between the target compound and its analogs (Table 1):
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Physical and Spectral Properties
- Melting Points: Ethyl 2-(4-aminophenoxy)acetate () has a melting point of 56–58°C, while halogenated analogs (e.g., ) likely exhibit higher melting points due to increased molecular symmetry and halogen interactions .
- Spectroscopic Data :
Biological Activity
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Compound Overview
This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The presence of the benzyloxy and dichloro substituents suggests potential interactions with biological targets, making it a candidate for further investigation.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The synthetic route may include:
- Formation of the sulfonamide : The introduction of the sulfonyl group is critical for enhancing biological activity.
- Chlorination : The dichloro substituents are added to increase the compound's reactivity.
- Final esterification : This step is crucial for obtaining the ethyl ester form, which can enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:
- Antibacterial Activity : Compounds in this class have been tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Results indicate a notable inhibition zone, suggesting effective antibacterial action .
- Antifungal Activity : The compound has also shown efficacy against fungi like Candida albicans, demonstrating its broad-spectrum antimicrobial potential .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) have demonstrated that this compound can reduce viability significantly .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.3 |
| HeLa | 20.7 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of ethyl 2-substituted compounds and evaluated their antimicrobial activity. The results showed that compounds with similar structures to this compound exhibited significant antibacterial effects against common pathogens .
- Anticancer Research : Another study focused on the effects of this compound on cancer cell lines revealed that it not only inhibited growth but also induced apoptosis in treated cells. This study suggests a promising avenue for developing new anticancer therapies based on this compound .
Q & A
Q. What are the key steps in synthesizing Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2,4-dichlorophenol derivatives with benzyloxy-substituted intermediates under reflux using ethanol or methanol as solvents. Sulfuric acid or glacial acetic acid is often employed as a catalyst to drive esterification .
- Step 2 : Sulfonylation of the 4-methoxyphenyl group using sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) in anhydrous conditions. Microwave-assisted synthesis can enhance reaction efficiency .
- Optimization : Yield improvements (up to 90%) are achieved by controlling stoichiometry (1:1.2 molar ratios), solvent polarity, and reaction time. Purity is ensured via recrystallization from ethanol or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .
- HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do competing substituents (e.g., benzyloxy, sulfonyl, chloro) influence reactivity in downstream modifications?
- Methodological Answer :
- Steric Effects : The 2,4-dichloro and benzyloxy groups hinder nucleophilic attacks at the anilino nitrogen. Directed ortho-metalation (DoM) strategies using lithium bases can bypass steric hindrance .
- Electronic Effects : The electron-withdrawing sulfonyl group activates the aromatic ring for electrophilic substitution (e.g., nitration) but deactivates it for Friedel-Crafts reactions .
- Case Study : Reduction of nitro intermediates (e.g., using Pd/C and H) proceeds efficiently despite chloro substituents, yielding amines for further functionalization .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Use IC values from enzyme inhibition assays (e.g., kinase targets) to standardize activity comparisons. For example, discrepancies in cytotoxicity may arise from varying cell lines (e.g., HeLa vs. HEK293) .
- Solubility Adjustments : Poor aqueous solubility (common with lipophilic esters) can be mitigated using DMSO co-solvents (<0.1% v/v) or nanoformulations .
- Control Experiments : Validate specificity via knockout models or competitive binding assays to rule off-target effects .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., VEGFR2). The sulfonyl group often forms hydrogen bonds with lysine residues .
- QSAR Models : Correlate substituent ClogP values with antimicrobial activity. Chlorine atoms enhance lipophilicity, improving membrane permeability .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Regioselective Sulfonylation : Use directing groups (e.g., methoxy) to control sulfonyl placement. Microwave-assisted reactions reduce side products at scale .
- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce Pd contamination in cross-coupling steps .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
